HBV DNA Replication Inhibition: 1-Methyl-1H-benzo[d]imidazol-5-ol Derived Scaffolds Demonstrate Superior Potency to Lamivudine
While 1-methyl-1H-benzo[d]imidazol-5-ol itself is a precursor, derivatives synthesized from this core scaffold exhibit potent anti-HBV activity. Specifically, compound 13b, a Mannich base derivative of the 1-methyl-1H-benzo[d]imidazol-5-ol scaffold, demonstrated an IC50 value of 7.8 μM against HBV DNA replication in HepG2.2.15 cells [1]. This inhibitory activity is reported as superior to that of lamivudine, a standard nucleoside analogue reverse transcriptase inhibitor used clinically for HBV treatment [1]. The selectivity index (SI) for compound 13b was 13.0, indicating a favorable therapeutic window [1].
| Evidence Dimension | Anti-HBV Activity (HBV DNA replication inhibition) |
|---|---|
| Target Compound Data | Derivative 13b IC50 = 7.8 μM |
| Comparator Or Baseline | Lamivudine (IC50 value not explicitly provided in this study, but stated to be inferior to 13b) |
| Quantified Difference | IC50 of 13b is reported superior to lamivudine; SI = 13.0 |
| Conditions | HepG2.2.15 cell line, in vitro HBV DNA replication assay |
Why This Matters
This demonstrates the potential of this scaffold to yield non-nucleoside HBV inhibitors with potency surpassing a clinical standard-of-care, supporting its selection for developing next-generation antiviral agents.
- [1] Zhao, Y., et al. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7230-7233. DOI: 10.1016/j.bmcl.2010.10.099 View Source
